molecular formula C17H20N2O3S B3882758 {1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol

{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol

Cat. No.: B3882758
M. Wt: 332.4 g/mol
InChI Key: UMAQCUPAQIKKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol, also known as MPTM, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as thienylpiperidinylmethanols, which have shown promising results in various scientific studies. In

Mechanism of Action

The exact mechanism of action of {1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol is not fully understood, but it is believed to act on multiple targets in the brain. It has been shown to modulate the activity of various neurotransmitters, including dopamine, acetylcholine, and glutamate. This compound also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It also improves mitochondrial function and energy metabolism, which may contribute to its neuroprotective effects. This compound has been shown to cross the blood-brain barrier and accumulate in the brain, which is essential for its therapeutic potential.

Advantages and Limitations for Lab Experiments

{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify, which makes it a suitable candidate for further research. However, this compound has some limitations, including its limited solubility and stability, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for {1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol research, including further preclinical studies to investigate its therapeutic potential in various neurological disorders. The development of new formulations and delivery systems may also improve its bioavailability and efficacy. Additionally, the identification of its specific targets and mechanism of action may lead to the development of more potent and selective compounds. Overall, this compound has shown promising results in various preclinical studies and warrants further investigation for its potential therapeutic applications.

Scientific Research Applications

{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has shown promising results in various preclinical studies, including animal models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. This compound has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function in these models.

Properties

IUPAC Name

[4-[hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-22-16-13(4-2-8-18-16)17(21)19-9-6-12(7-10-19)15(20)14-5-3-11-23-14/h2-5,8,11-12,15,20H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAQCUPAQIKKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol
Reactant of Route 2
Reactant of Route 2
{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol
Reactant of Route 3
Reactant of Route 3
{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol
Reactant of Route 4
Reactant of Route 4
{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol
Reactant of Route 5
{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol
Reactant of Route 6
Reactant of Route 6
{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.